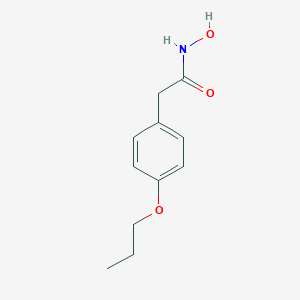

2-(p-Propoxyphenyl)acetohydroxamic acid

Description

2-(p-Propoxyphenyl)acetohydroxamic acid is a hydroxamic acid derivative characterized by a propoxyphenyl substituent attached to the acetohydroxamic acid backbone. Structurally, it belongs to the family of aryloxyalkyl hydroxamic acids, where the alkoxy chain length (propoxy in this case) and aromatic group influence its physicochemical and biological properties.

The hydroxamic acid moiety (-CONHOH) is critical for metal chelation and enzyme inhibition, particularly urease, which is implicated in pathological conditions like struvite kidney stones . Modifications to the aromatic or alkoxy groups alter solubility, bioavailability, and target specificity.

Properties

CAS No. |

13363-00-3 |

|---|---|

Molecular Formula |

C11H15NO3 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

N-hydroxy-2-(4-propoxyphenyl)acetamide |

InChI |

InChI=1S/C11H15NO3/c1-2-7-15-10-5-3-9(4-6-10)8-11(13)12-14/h3-6,14H,2,7-8H2,1H3,(H,12,13) |

InChI Key |

LDCVQEHNEIJAPV-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=C(C=C1)CC(=O)NO |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CC(=O)NO |

Other CAS No. |

13363-00-3 |

Synonyms |

2-(p-Propoxyphenyl)acetohydroxamic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Acetohydroxamic Acid (Parent Compound)

- Structure : Lacks the aryloxyalkyl substituent, containing only the hydroxamic acid group (-CONHOH).

- Applications : Primarily used as a urease inhibitor to prevent struvite stone recurrence. Clinical trials show a 17% stone growth rate vs. 46% in placebos but with significant side effects (22.2% intolerance rate) .

- Toxicity: Listed as a carcinogen by California EPA .

- Key Data: Property Value IC50 (Urease Inhibition) Not quantified in evidence Solubility 850 mg/mL (water) pKa 9.32–9.4

2-(p-Butoxyphenyl)acetohydroxamic Acid (Bufexamac)

- Structure : Butoxyphenyl substituent (C₄H₉O-) instead of propoxy (C₃H₇O-).

- Applications: Non-steroidal anti-inflammatory drug (NSAID) intermediate used in dermatology .

- No direct urease inhibition data reported, suggesting divergent biological targets compared to the parent compound.

2-(Benzylthio)-acetohydroxamic Acid

2-(4-Allyl-2-methoxyphenoxy)-N,O-diethylacetohydroxamic Acid

- Structure : Complex substituent with allyl, methoxy, and diethyl groups.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.